molecular formula C18H20BrF2N3O2 B14774669 2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester

2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B14774669
M. Wt: 428.3 g/mol
InChI Key: SRNCYDNQSMIFAV-UHFFFAOYSA-N
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Description

2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a bromophenyl group, and a difluoropyrrolidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its utility as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the bromophenyl group.

    Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction can yield the corresponding phenyl derivative.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where imidazole derivatives are known to be active.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates.

    Biological Studies: The compound is used in studies to understand the biological activity of imidazole derivatives and their interactions with biological targets.

    Industrial Applications: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and can act as a ligand in coordination complexes, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-chloro-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 2-[5-(4-methyl-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester
  • 2-[5-(4-nitro-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester

Uniqueness

The presence of the bromophenyl group in 2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester makes it unique compared to its analogs with different substituents. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s biological activity and its interactions with other molecules.

Properties

Molecular Formula

C18H20BrF2N3O2

Molecular Weight

428.3 g/mol

IUPAC Name

tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4,4-difluoropyrrolidine-1-carboxylate

InChI

InChI=1S/C18H20BrF2N3O2/c1-17(2,3)26-16(25)24-10-18(20,21)8-14(24)15-22-9-13(23-15)11-4-6-12(19)7-5-11/h4-7,9,14H,8,10H2,1-3H3,(H,22,23)

InChI Key

SRNCYDNQSMIFAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C2=NC=C(N2)C3=CC=C(C=C3)Br)(F)F

Origin of Product

United States

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